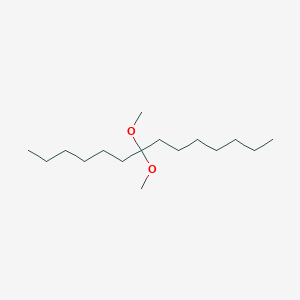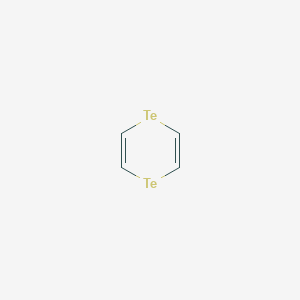
1,4-Ditellurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ditellurine: is a member of the 1,4-dichalcogenins family, which are compounds containing two chalcogen atoms (in this case, tellurium) in a six-membered ring structure. These compounds are of significant interest due to their unique electronic and spatial structures, which make them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Ditellurine can be synthesized through the reaction of 1,2-dichloroethene with elemental tellurium in a hydrazine hydrate-potassium hydroxide system. This reaction typically yields this compound in about 21% yield . Another method involves the reaction of elemental tellurium with acetylene in the hydrazine hydrate-potassium hydroxide-HMPA-water system at 50-60°C and 14 atm pressure, which yields this compound with a 2% yield .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its limited applications and the complexity of its synthesis. Most production is carried out in research laboratories for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Ditellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
Aplicaciones Científicas De Investigación
1,4-Ditellurine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4-ditellurine exerts its effects is not fully understood. it is believed to interact with molecular targets through its tellurium atoms, which can form bonds with various substrates. This interaction can influence electronic properties and reactivity, making it useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
1,4-Dithiine: Contains sulfur atoms instead of tellurium and is known for its electronic properties and use in materials science.
1,4-Diselenin: Contains selenium atoms and is used in similar applications as 1,4-ditellurine but with different reactivity and properties.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct electronic and spatial characteristics. These properties make it particularly valuable in applications requiring specific electronic configurations and reactivity .
Propiedades
Número CAS |
137321-30-3 |
|---|---|
Fórmula molecular |
C4H4Te2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1,4-ditellurine |
InChI |
InChI=1S/C4H4Te2/c1-2-6-4-3-5-1/h1-4H |
Clave InChI |
HLEHYIARHLPPNH-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Te]C=C[Te]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


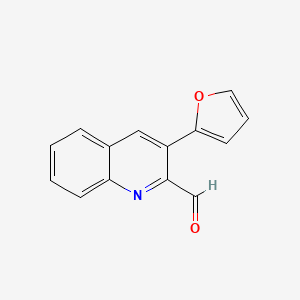
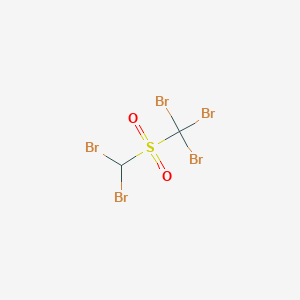
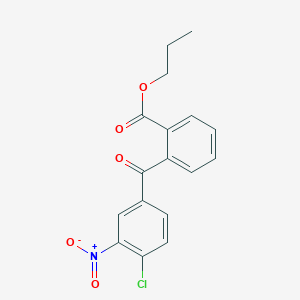
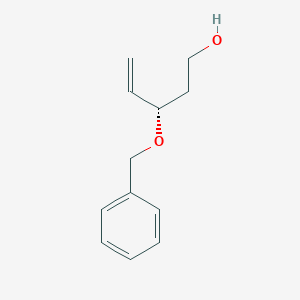

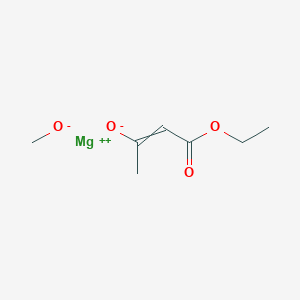
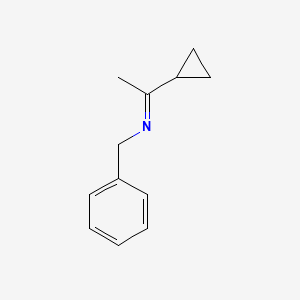
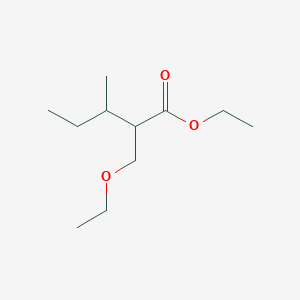
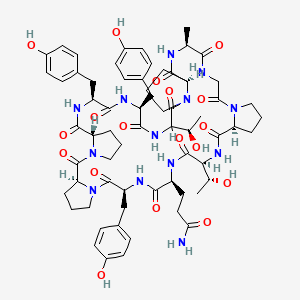
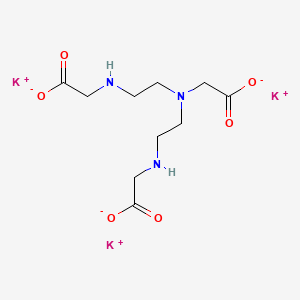
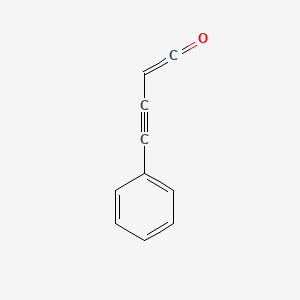
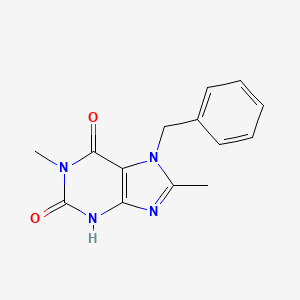
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
